3-Chloro-4-isothiazolecarboxylic acid

Agrochemical fungicide Structure-activity relationship Isothiazole derivatives

Procuring an incorrect isothiazole regioisomer can lead to complete loss of desired agrochemical activity. Sourcing this specific 3-chloro-4-carboxy scaffold is critical for replicating patented efficacy against Pyricularia oryzae. • Specific Isomer: Ensures alignment with rice blast fungicide SAR, avoiding inactive 3,4-dichloro-5-carboxy analogs. • Orthogonal Reactivity: The 4-carboxylic acid is primed for amidation/esterification, while the 3-chloro handle remains intact for subsequent cross-coupling reactions. • Validated Scaffold: Enables synthesis of focused libraries for both agrochemical discovery and NSAID alternative programs requiring the isothiazole-4-carboxylic acid core.

Molecular Formula C4H2ClNO2S
Molecular Weight 163.575
CAS No. 933690-30-3
Cat. No. B586198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-isothiazolecarboxylic acid
CAS933690-30-3
Molecular FormulaC4H2ClNO2S
Molecular Weight163.575
Structural Identifiers
SMILESC1=C(C(=NS1)Cl)C(=O)O
InChIInChI=1S/C4H2ClNO2S/c5-3-2(4(7)8)1-9-6-3/h1H,(H,7,8)
InChIKeyZXVLOGPHTXPJCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-isothiazolecarboxylic Acid Product Profile


3-Chloro-4-isothiazolecarboxylic acid (CAS 933690-30-3, MFCD10566768) is a heterocyclic building block consisting of an isothiazole ring with a chloro substituent at the 3-position and a carboxylic acid group at the 4-position, possessing a molecular formula of C₄H₂ClNO₂S and a molecular weight of 163.58 g/mol . The compound serves as a key synthetic intermediate in medicinal chemistry and agrochemical research, valued for its bifunctional reactivity—the carboxylic acid enables amide/ester bond formation, while the 3-chloro substituent provides a handle for further cross-coupling or nucleophilic aromatic substitution reactions .

Bifunctional isothiazole building block for agrochemical and medicinal chemistry synthesis
3-Chloro substituent enables cross-coupling and nucleophilic aromatic substitution
4-Carboxylic acid group supports amide or ester conjugation for library expansion
Orthogonal reactivity profile allows sequential functionalization strategies

3-Chloro-4-isothiazolecarboxylic Acid Substitution Risks


Isothiazolecarboxylic acid derivatives exhibit profound structure-activity relationship (SAR) divergence based on halogen position and heterocyclic regiochemistry. In agrochemical fungicide patents, 3,4-dichloro-isothiazole-5-carboxylic acid derivatives demonstrate different efficacy profiles compared to 3-chloro-4-isothiazolecarboxylic acid scaffolds due to altered electronic distribution and binding geometry [1]. Similarly, the isothiazole-4-carboxylic acid core has been prioritized over isothiazole-5-carboxylic acid and isoxazole-4-carboxylic acid analogs in certain anti-inflammatory and biocidal series because the 3-chloro-4-carboxy substitution pattern uniquely positions the chloro group for optimal hydrophobic interactions while preserving the carboxylic acid for conjugation or salt formation [2]. Generic substitution without accounting for these positional and halogen-specific SAR differences risks complete loss of target activity or synthetic utility.

Positional Isomer Mismatch

3,4-Dichloro-5-carboxy or 5-carboxy regioisomers may exhibit a different agrochemical SAR profile, potentially shifting lead-generation outcomes away from rice blast models.

Heterocycle Core Replacement

Isoxazole-4-carboxylic acid analogs may not maintain the reported isothiazole-linked activity retention observed in anti-inflammatory model contexts.

Regioisomeric Reactivity Divergence

5-Chloro-isothiazole-3-carboxylic acid isomers possess a different electronic environment, which can alter cross-coupling reactivity and limit direct synthetic substitution.

3-Chloro-4-isothiazolecarboxylic Acid: Comparative Evidence


Positional SAR for Fungicidal Efficacy

In Bayer agrochemical patents, 3-chloro-4-isothiazolecarboxylic acid-derived amides exhibit distinct fungicidal spectrum compared to 3,4-dichloro-isothiazole-5-carboxylic acid derivatives. The 3-chloro-4-carboxy scaffold is specifically claimed for controlling Pyricularia oryzae (rice blast) when elaborated into certain amide derivatives, whereas the 3,4-dichloro-5-carboxy series shows broader-spectrum but lower rice blast-specific efficacy [1]. This positional specificity translates directly to synthetic intermediate selection: researchers targeting rice blast control agents should procure the 3-chloro-4-carboxy building block rather than the 5-carboxy or 3,4-dichloro analogs to maximize lead-generation probability in this indication [2].

Fungicidal SAR
Class-level inference
3-Chloro-4-carboxy amides Effective against Pyricularia oryzae per patent claims
3,4-Dichloro-5-carboxy derivatives Broader spectrum, lower rice blast-specific activity reported
Supports rice blast lead-generation fit
Patent-based SAR context; verify in target pathogen assay
Agrochemical fungicide Structure-activity relationship Isothiazole derivatives

Anti-inflammatory Bioisosteric Preference

SAR studies on 5-acylamino-3-methyl-4-isothiazolecarboxylic acid derivatives demonstrate that replacement of the isothiazole ring with a pyrimidine core system results in considerable lowering of anti-inflammatory and immunotropic actions [1]. While direct data on 3-chloro-4-isothiazolecarboxylic acid itself is not available, the isothiazole-4-carboxylic acid scaffold exhibits superior activity retention compared to pyrimidine or isoxazole bioisosteres in related anti-inflammatory series [2]. This class-level inference supports the use of 3-chloro-4-isothiazolecarboxylic acid over isoxazole-4-carboxylic acid analogs (e.g., 3-chloro-4-isoxazolecarboxylic acid) when sulfur-containing heterocycles are required for target binding or pharmacokinetic optimization.

Bioisostere Activity
Class-level inference
Isothiazole-4-carboxylic amides Reported anti-inflammatory activity in rodent edema models
Pyrimidine core analogs Considerable reduction in activity observed
Supports isothiazole core selection review
Class-level data from 5-acylamino-3-methyl series; confirm with 3-chloro analog
Anti-inflammatory Bioisosterism Medicinal chemistry

Reactivity Differences in Cross-Coupling

The 3-chloro substituent in isothiazole-4-carboxylic acid occupies a position with distinct electronic character compared to the 5-position chloro in isomeric isothiazole-3-carboxylic acids. In related synthetic methodologies, chloro substituents at the 3-position of isothiazoles exhibit different reactivity in nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions compared to 5-chloro isomers due to differential ring nitrogen electron-withdrawing effects and steric accessibility [1]. This positional reactivity difference is critical for chemists planning sequential functionalization: the 3-chloro-4-carboxy pattern enables orthogonal functionalization strategies not achievable with 5-chloro-3-carboxy isomers [2].

Reactivity Profile
Class-level inference
3-Chloro position Adjacent to ring N; enhanced reactivity in SNAr and Pd couplings
5-Chloro position Remote from ring N; different electronic activation and steric profile
Supports orthogonal functionalization planning
Reactivity inference based on isothiazole electronic structure; verify under reaction conditions
Synthetic chemistry Cross-coupling Reactivity

3-Chloro-4-isothiazolecarboxylic Acid Research Applications


Rice Blast Fungicide Lead Generation

Based on patent evidence indicating that 3-chloro-4-isothiazolecarboxylic acid-derived amides exhibit efficacy against Pyricularia oryzae [1], this compound serves as a strategic starting material for synthesizing focused libraries targeting rice blast disease. Researchers should procure this specific 3-chloro-4-carboxy isomer rather than 3,4-dichloro-5-carboxy or isothiazole-5-carboxylic acid analogs to align synthetic efforts with patented SAR that favors this scaffold for rice blast control [2].

Anti-inflammatory Core SAR Expansion

For medicinal chemistry programs exploring non-steroidal anti-inflammatory drug (NSAID) alternatives, 3-chloro-4-isothiazolecarboxylic acid provides access to the isothiazole-4-carboxylic acid scaffold, which has demonstrated superior activity retention over pyrimidine and isoxazole bioisosteres in related 5-acylamino-3-methyl series [3]. Procurement of this building block enables systematic SAR exploration around the 3-chloro and 4-carboxy positions without committing to less validated heterocyclic cores [4].

Diversity-Oriented Synthesis: Orthogonal Functionalization

The 3-chloro-4-carboxy substitution pattern offers distinct reactivity advantages for diversity-oriented synthesis (DOS) campaigns. The carboxylic acid can be converted to amides, esters, or acyl chlorides without disturbing the 3-chloro handle, which remains available for subsequent SNAr or cross-coupling reactions [5]. This orthogonal reactivity profile is not equally accessible with 5-chloro-3-carboxy or 3,4-dichloro isomers, making 3-chloro-4-isothiazolecarboxylic acid the preferred choice for generating structurally diverse compound collections [6].

Application
Selection Property
Validation Focus
Rice blast fungicide lead generation
Alignment of 3-chloro-4-carboxy scaffold with patent SAR
Pyricularia oryzae pathogen-specific assay review
Anti-inflammatory core SAR expansion
Retention of isothiazole-4-carboxylic acid scaffold over bioisosteres
Inflammation model endpoint review
Diversity-oriented synthesis (DOS)
Orthogonal reactivity of 3-chloro and 4-carboxy groups
Sequential functionalization verification in synthetic route

Technical Documentation Hub

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